molecular formula C19H12O2 B2419462 2-Phenylcyclopenta[b]chromene-1-carbaldehyde CAS No. 60444-51-1

2-Phenylcyclopenta[b]chromene-1-carbaldehyde

Cat. No.: B2419462
CAS No.: 60444-51-1
M. Wt: 272.303
InChI Key: ASILSMUZNACBBY-UHFFFAOYSA-N
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Description

2-Phenylcyclopenta[b]chromene-1-carbaldehyde (CID 59752859) is a chemical compound with the molecular formula C12H10O . Chromene and cyclopenta[b]chromene derivatives are subjects of significant research interest due to their presence in various pharmacologically active compounds and their utility in organic synthesis . The carbonyl group in cyclopenta[b]chromene derivatives is a key structural feature, and its infrared absorption frequencies and integral intensities have been established as criteria for determining the structure of these compounds, a finding confirmed by 13C NMR spectroscopy . Researchers value this class of compounds for developing novel substances with potential biological activity, as demonstrated by studies where similar 2-phenyl-2H-chromene derivatives were synthesized and evaluated for their ability to interact with developmentally important receptor-mediated pathways, such as the TGF-β pathway, using model systems like zebrafish embryos . The structural framework of related chromenes, featuring a phenyl substituent and an aldehyde functional group, makes them versatile intermediates in various chemical reactions, including nucleophilic interactions and electrophilic substitutions . This product is intended for research purposes only.

Properties

IUPAC Name

2-phenylcyclopenta[b]chromene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILSMUZNACBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the chromene ring system . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclopenta[b]chromene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Anticancer Potential:
Research has indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit protein kinases, which are crucial in cancer cell proliferation and survival. The potential of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde in this context is promising, as it may serve as a lead compound for developing new anticancer agents.

Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells, disrupt cell cycle progression, or inhibit specific signaling pathways involved in tumor growth. For example, compounds with similar structural motifs have been shown to interact with microtubules or target specific kinases, leading to reduced viability in cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer) .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxic effects on MDA-MB231 cells with an IC50 value indicating significant activity at low concentrations.
Study BCardiovascular EffectsFound that related chromene compounds enhanced cGMP production, suggesting potential for cardiovascular applications.
Study CAnti-inflammatory EffectsReported reduction in inflammatory markers in animal models treated with chromene derivatives.

Comparison with Similar Compounds

2-Phenylcyclopenta[b]chromene-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a chromene ring with a cyclopentane ring and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications .

Biological Activity

2-Phenylcyclopenta[b]chromene-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that integrates a chromene moiety with a phenyl group and an aldehyde functional group. This structural arrangement is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways by modulating key proteins involved in cell survival and death, such as Bcl-2 and caspases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific enzymatic pathways critical for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

A notable study conducted on the compound's effects on breast cancer cells revealed a dose-dependent response where higher concentrations led to increased apoptosis rates. The study utilized flow cytometry to quantify cell death, demonstrating the compound's potential as a lead candidate for further development in cancer therapeutics .

Another investigation focused on its antimicrobial properties highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting that this compound could be an alternative treatment option for antibiotic-resistant infections .

Data Summary

Biological ActivityEffectivenessMechanism of ActionReference
AnticancerHighInduction of apoptosis
AntimicrobialModerateDisruption of cell membranes
Anti-inflammatoryModerateInhibition of COX-2

Q & A

Q. How to design a longitudinal study for degradation kinetics?

  • Methodological Answer :
  • SEM (Structural Equation Modeling) : Model degradation pathways while controlling for humidity, temperature, and light exposure.
  • Bootstrapping : Validate indirect effects (e.g., UV light → radical formation → aldehyde oxidation) with 10,000 resamples.

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